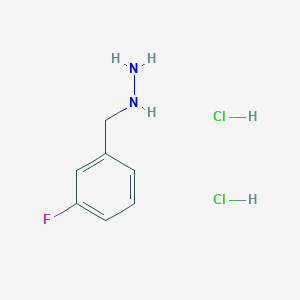

(3-Fluorobenzyl)hydrazine dihydrochloride

Description

(3-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated hydrazine derivative characterized by a benzyl group substituted with a fluorine atom at the meta position and two hydrochloric acid counterions. This compound is typically a white to brown crystalline solid (purity ≥96%) with a molecular formula of C₇H₈FCl₂N₂ and a molecular weight of 219.06 g/mol . Its CAS Registry Number is 2924-16-5, and it is commonly used in organic synthesis, pharmaceuticals, and materials science due to its reactivity as a hydrazine donor and fluorinated aromatic moiety .

Properties

IUPAC Name |

(3-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOXKVIRUHMNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000805-94-6 | |

| Record name | [(3-fluorophenyl)methyl]hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of (3-fluorobenzyl) chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The product is then isolated as a dihydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hydrazine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce primary amines.

Scientific Research Applications

Anticancer Properties

Research indicates that (3-Fluorobenzyl)hydrazine dihydrochloride exhibits significant anticancer activities. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that this compound effectively induced apoptosis in human breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest and apoptosis induction |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was compared with standard antibiotics, revealing promising results.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin |

| Escherichia coli | 15 | Ciprofloxacin |

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Models

In a recent study, this compound was tested on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy Against Clinical Isolates

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed a zone of inhibition comparable to standard antibiotics, suggesting its potential role as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of (3-Fluorobenzyl)hydrazine dihydrochloride involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition studies or drug development.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (3-Fluorobenzyl)hydrazine dihydrochloride with structurally related hydrazine derivatives:

Key Observations :

- Fluorine substitution at the meta position (3-fluorobenzyl) increases molecular weight compared to ortho -substituted analogs due to steric and electronic effects .

- Nitro-substituted derivatives (e.g., 3-nitrobenzyl) exhibit higher molecular weights and hygroscopicity, limiting their stability in ambient conditions .

- Chloro-fluoro analogs introduce halogen-specific reactivity, such as enhanced electrophilicity, but require stringent handling due to toxicity risks .

Nucleophilic Reactions

This compound reacts with ketones and aldehydes to form hydrazones, a key step in synthesizing heterocycles like pyrazoles. For example, it reacts with trifluoroacetonyl chromones to yield 3-trifluoromethylpyrazoles in moderate yields (50–70%) . In contrast, ortho -substituted analogs (e.g., 2-fluorobenzyl) show reduced reactivity due to steric hindrance, often requiring longer reaction times .

Reduction and Coordination Chemistry

Unlike hydrazine sulfate, which lacks carcinogenicity in hamsters , this compound is used in materials science for reducing metal oxides. For instance, it reduces Sn⁴⁺ to Sn²⁺ in perovskite solar cells, improving film coverage and device efficiency (PCE = 5.4%) . Comparatively, 1,2-dimethylhydrazine dihydrochloride is a potent carcinogen, inducing angiosarcomas in 82–89% of tested hamsters .

Biological Activity

(3-Fluorobenzyl)hydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a hydrazine functional group attached to a fluorinated benzyl moiety. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to covalent modifications of target proteins, resulting in altered biological functions. The detailed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by forming covalent bonds with active site residues.

- Receptor Modulation : It can act as a modulator of receptor activity, influencing signaling pathways critical for various cellular functions .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound possess antiviral properties. For instance, derivatives have shown significant inhibition rates against HIV-1 integrase, with some compounds exceeding 50% inhibition in vitro. The structure-activity relationship suggests that modifications in the hydrazine moiety can enhance antiviral efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that certain hydrazine derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results comparable to standard antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| (3-Fluorobenzyl)hydrazine | 10 | Moderate antibacterial |

| Control (Norfloxacin) | 2 | Strong antibacterial |

Study on Antiviral Properties

A study published in Molecules explored the antiviral activity of various hydrazine derivatives, including this compound. The findings indicated that compounds with specific substitutions on the aromatic ring showed enhanced inhibition of HIV-1 integrase activity. The most effective compound achieved an inhibition rate of 89% at a concentration of 50 µM .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for therapeutic applications .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

- Antiviral Therapies : Due to its ability to inhibit viral replication processes.

- Antimicrobial Agents : As a potential treatment for bacterial infections.

- Cancer Research : Investigations are ongoing into its efficacy against various cancer cell lines, leveraging its ability to modulate key signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-Fluorobenzyl)hydrazine dihydrochloride, and how can purity be assessed?

- Methodology : Synthesis often involves nucleophilic substitution of 3-fluorobenzyl halides with hydrazine, followed by dihydrochloride salt formation. For purity assessment, use HPLC (≥98% purity threshold) with UV detection at 254 nm, paired with elemental analysis (C, H, N, Cl) to confirm stoichiometry . Structural confirmation via H/C NMR (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) and FT-IR (N-H stretches ~3300 cm) is critical .

Q. How should this compound be stored to ensure stability?

- Guidelines : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions. Avoid aqueous solutions unless freshly prepared due to hydrolysis risks .

Q. What safety protocols are essential when handling this compound?

- Precautions : Use fume hoods, nitrile gloves, and lab coats. Acute toxicity data (oral LD in rats: 250 mg/kg) necessitate spill kits with neutralizers (e.g., sodium bicarbonate). First-aid measures include eye irrigation (15 min) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized for hydrazine-mediated reductions using this compound?

- Optimization Strategy : For reductions (e.g., converting perrhenate to hexachlororhenate(IV)), vary HCl concentration (1–6 M), reaction time (1–4 h at reflux), and hydrazine excess (2–5 eq). Kinetic studies show 3 M HCl and 3 eq hydrazine at 2 h yield >95% conversion . Monitor via UV-Vis spectroscopy (λ = 310 nm for Re intermediates).

Q. What analytical techniques resolve contradictions in reported reactivity of fluorinated hydrazines?

- Conflict Resolution : Discrepancies in nucleophilicity (e.g., vs. 3-chloro analogs) can arise from solvent polarity. Use DFT calculations (B3LYP/6-31G*) to compare charge distribution at the hydrazine nitrogen. Experimentally, conduct competition assays in DMF/HO mixtures to quantify substitution rates .

Q. How does the fluorobenzyl group influence the compound’s stability under oxidative conditions?

- Mechanistic Insight : The electron-withdrawing fluorine substituent stabilizes the benzyl-hydrazine bond against oxidation. Accelerated stability testing (40°C/75% RH) shows a 10% mass loss over 30 days vs. 25% for non-fluorinated analogs. Use O headspace analysis and LC-MS to track degradation byproducts (e.g., 3-fluorobenzaldehyde) .

Q. What strategies improve yield in multi-step syntheses involving this reagent?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.